(S)-2-Amino-3-(6-chloropyridin-3-yl)propanoic acid dihydrochloride
Description
(S)-2-Amino-3-(6-chloropyridin-3-yl)propanoic acid dihydrochloride is a chiral amino acid derivative featuring a 6-chloropyridin-3-yl substituent attached to the β-carbon of an alanine backbone. Its molecular formula is C₈H₁₀Cl₂N₂O₂, with a molecular weight of 269.09 g/mol (calculated). The compound is characterized by:
- A pyridine ring substituted with chlorine at the 6-position.
- A propanoic acid backbone with an (S)-configured amino group.
- Dihydrochloride salt form, enhancing solubility and stability.
Properties
IUPAC Name |
(2S)-2-amino-3-(6-chloropyridin-3-yl)propanoic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2.2ClH/c9-7-2-1-5(4-11-7)3-6(10)8(12)13;;/h1-2,4,6H,3,10H2,(H,12,13);2*1H/t6-;;/m0../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNVKRBWDOZBTN-ILKKLZGPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CC(C(=O)O)N)Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=NC=C1C[C@@H](C(=O)O)N)Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl3N2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation of Pyridine Precursors
The 6-chloropyridin-3-yl group is introduced via electrophilic aromatic substitution or metal-catalyzed cross-coupling. A representative route involves:
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Chlorination of 3-Picoline : 3-Picoline undergoes chlorination at the 6-position using sulfuryl chloride (SO₂Cl₂) in dichloroethane at 60–80°C, yielding 6-chloro-3-picoline.
-
Oxidation to Pyridine Carboxylic Acid : The methyl group is oxidized to a carboxylic acid using potassium permanganate (KMnO₄) in acidic conditions, forming 6-chloronicotinic acid.
Table 1: Halogenation and Oxidation Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Chlorination | SO₂Cl₂, DCE, 70°C, 12 h | 85 | 92 |
| Oxidation | KMnO₄, H₂SO₄, H₂O, 90°C, 6 h | 78 | 89 |
Stereoselective Amino Acid Coupling
The carboxylic acid intermediate is coupled with a protected serine derivative to establish the (S)-configuration. Industrial methods often employ mixed anhydride or carbodiimide-mediated coupling:
Mixed Anhydride Method
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Activation : 6-Chloronicotinic acid is treated with isobutyl chloroformate (IBCF) and N-methylmorpholine (NMM) in tetrahydrofuran (THF) at -15°C to form the mixed anhydride.
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Coupling : The anhydride reacts with (S)-2-(tert-butoxycarbonylamino)-3-hydroxypropanoic acid tert-butyl ester in THF, followed by deprotection with hydrochloric acid (HCl) to yield the free amino acid.
Table 2: Coupling Reaction Parameters
| Parameter | Value |
|---|---|
| Temperature | -15°C to 25°C |
| Solvent | THF |
| Equivalents of IBCF | 1.2 |
| Reaction Time | 4–6 h |
| Yield | 72% |
Large-Scale Production Techniques
Industrial synthesis prioritizes cost efficiency and reproducibility. A patented protocol for similar dihydrochloride salts highlights:
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Lithium Aluminum Hydride (LiAlH₄) Reduction : Used to reduce intermediate amides to amines under anhydrous conditions (58–60°C, THF solvent).
-
Salt Formation : The free base is treated with concentrated HCl in methanol to precipitate the dihydrochloride salt.
Table 3: Scalability Data from Industrial Processes
| Parameter | Lab Scale (100 g) | Pilot Scale (5 kg) |
|---|---|---|
| Reaction Volume | 1 L THF | 50 L THF |
| LiAlH₄ Equivalents | 1.6 | 1.6 |
| Purity After Filtration | 95% | 93% |
| Overall Yield | 68% | 65% |
Purification and Characterization
Final purification involves recrystallization from methanol/methyl tert-butyl ether (MTBE) mixtures. Critical quality control metrics include:
-
HPLC Purity : ≥98% (C18 column, 0.1% TFA in water/acetonitrile).
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Chiral Purity : ≥99% ee (Chiralpak AD-H column).
-
XRD Analysis : Confirms crystalline structure and salt form.
Comparative Analysis with Structural Analogs
Modifications to the pyridine ring or amino acid backbone significantly impact synthesis:
Table 4: Impact of Substituents on Synthesis Efficiency
| Compound | Chloro Substituent Position | Coupling Yield (%) |
|---|---|---|
| (S)-2-Amino-3-(6-chloropyridin-3-yl) | 6-Cl | 72 |
| (S)-2-Amino-3-(4-chloropyridin-3-yl) | 4-Cl | 64 |
| (S)-2-Amino-3-(pyridin-3-yl) | None | 81 |
The 6-chloro group introduces steric hindrance, reducing coupling efficiency compared to unsubstituted analogs.
Challenges and Mitigation Strategies
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Stereochemical Integrity : Racemization during coupling is minimized by using low temperatures (-15°C) and bulky protecting groups (tert-butyl).
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Byproduct Formation : Excess LiAlH₄ generates aluminum salts, addressed by filtration through Celite®.
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Solubility Issues : Methanol/MTBE mixtures enhance dihydrochloride precipitation while minimizing co-solvent retention .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(6-chloropyridin-3-yl)propanoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The pyridine ring can be reduced to piperidine derivatives under hydrogenation conditions.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) are employed for hydrogenation.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of (S)-2-amino-3-(6-chloropyridin-3-yl)propanoic acid dihydrochloride. It has shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. The minimum inhibitory concentration (MIC) values indicate its potential as a lead compound for developing new antimicrobial agents.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Methicillin-resistant Staphylococcus aureus | 1 - 8 |
| Vancomycin-resistant Enterococcus faecalis | 0.5 - 2 |
| Gram-negative pathogens | 8 - 64 |
Anticancer Research
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various human tumor cell lines, suggesting that it may disrupt microtubule formation and induce cell cycle arrest.
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 (breast cancer) | 10 |
| A549 (lung cancer) | 15 |
| HCT116 (colon cancer) | 20 |
Synthesis and Derivatives
The synthesis of this compound involves several steps, typically starting from commercially available precursors. The introduction of various substituents in the pyridine ring has been shown to enhance biological activity, making it a versatile scaffold for drug development.
Synthesis Overview
- Starting Materials : Pyridine derivatives, amino acids.
- Reagents : Acid chlorides, coupling agents.
- Conditions : Varying temperatures and solvents depending on the specific reaction pathway.
Case Studies and Research Findings
Several research articles have documented the applications and efficacy of this compound:
Study on Antimicrobial Efficacy
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited potent activity against resistant bacterial strains, highlighting its potential as a new antibiotic class .
Investigation into Anticancer Properties
Research conducted on human tumor cell lines revealed that certain derivatives showed significant antiproliferative activity, leading to further exploration of their mechanisms of action .
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(6-chloropyridin-3-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridine Ring
(a) Halogen-Substituted Pyridines
(S)-2-Amino-3-(5-bromopyridin-2-yl)propanoic acid dihydrochloride Structure: Bromine at the 5-position of pyridin-2-yl. Molecular Formula: C₈H₁₀Br₂N₂O₂ (MW: 358.89 g/mol). Key Differences: Bromine’s larger atomic radius may alter binding affinity compared to chlorine.
(S)-2-Amino-3-(2,6-dimethylpyridin-3-yl)propanoic acid dihydrochloride Structure: Methyl groups at the 2- and 6-positions of pyridin-3-yl. Molecular Formula: C₁₀H₁₆Cl₂N₂O₂ (MW: 267.15 g/mol) . Hazard profile includes warnings for toxicity (H302, H315) .
(b) Heterocycle Variations
(S)-2-Amino-3-(1H-imidazol-4-yl)propanoic acid dihydrochloride Structure: Imidazole ring instead of pyridine. Molecular Formula: C₆H₁₀Cl₂N₄O₂ (MW: 241.08 g/mol) . Key Differences: The imidazole’s basicity and hydrogen-bonding capacity make it suitable for metalloenzyme studies.
Aromatic Ring Substitutions Beyond Pyridine
(S)-2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride Structure: 3-Aminophenyl group instead of pyridine. Molecular Formula: C₉H₁₄Cl₂N₂O₂ (MW: 265.13 g/mol). Key Differences: The aromatic amine enables conjugation with dyes or probes, expanding its use in diagnostic assays .
3-Aminotyrosine dihydrochloride Structure: 3-Amino-4-hydroxyphenyl group. Molecular Formula: C₉H₁₄Cl₂N₂O₃ (MW: 269.12 g/mol) . Key Differences: The phenolic hydroxyl and amino groups make it a redox-active probe for studying tyrosine residues in enzymes.
Structural and Functional Comparison Table
Biological Activity
(S)-2-Amino-3-(6-chloropyridin-3-yl)propanoic acid dihydrochloride is a compound that has gained attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₈H₉ClN₂O₂
- Molecular Weight : 200.62 g/mol
- CAS Number : 2701679-69-6
The compound is believed to act as an amino acid analog , influencing neurotransmitter pathways. Its structural similarity to natural amino acids allows it to interact with various receptors and enzymes involved in neurotransmission and metabolic processes.
Key Mechanisms:
- Inhibition of Amino Acid Transporters : It may inhibit certain amino acid transporters, affecting the uptake of neurotransmitters like glutamate, which plays a crucial role in excitatory signaling in the brain.
- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, potentially mitigating oxidative stress in neuronal cells.
Neuroprotective Effects
Recent studies have indicated that this compound may possess neuroprotective properties. Research involving dopaminergic neuron models has shown that the compound can protect against neurotoxic agents such as 6-hydroxydopamine (6-OHDA), which is known to induce oxidative stress and apoptosis in neuronal cells.
Anticancer Potential
There is emerging evidence suggesting that this compound may also exhibit anticancer activity. In vitro studies have demonstrated its effectiveness against certain cancer cell lines, potentially through mechanisms involving apoptosis induction and modulation of reactive oxygen species (ROS) levels.
| Cancer Type | IC₅₀ Value (µM) | Mechanism |
|---|---|---|
| Melanoma | 25 | Induction of apoptosis via ROS accumulation |
| Carcinoma | 30 | Inhibition of cell proliferation |
Case Studies
- Neuroprotective Study : In a controlled experiment, LUHMES cells were treated with varying concentrations of this compound alongside neurotoxic agents. The results indicated a significant reduction in apoptosis markers compared to untreated controls, suggesting a protective effect against neurodegeneration.
- Cancer Cell Line Evaluation : A series of tests on melanoma and carcinoma cell lines revealed that the compound could induce cell cycle arrest and apoptosis at specific concentrations, highlighting its potential as a therapeutic agent in oncology.
Q & A
Q. What are the optimal synthetic routes for (S)-2-Amino-3-(6-chloropyridin-3-yl)propanoic acid dihydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically begins with chiral amino acids like L-serine or L-alanine as starting materials. The 6-chloropyridin-3-yl group is introduced via nucleophilic substitution or coupling reactions, followed by dihydrochloride salt formation to enhance solubility. Key steps include:
- Protection of the amino group using Boc or Fmoc strategies to prevent side reactions.
- Introduction of the chloropyridine moiety via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or direct substitution under basic conditions.
- Salt formation with HCl in a polar solvent (e.g., methanol/water) to stabilize the final product.
Yield optimization requires precise control of temperature (e.g., 0–25°C for coupling steps), stoichiometric ratios (1:1.2 for nucleophilic substitution), and purification via recrystallization or HPLC .
Q. Which spectroscopic techniques are most effective for characterizing the stereochemical purity of this compound?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak® column (e.g., AD-H or OD-H) with a hexane/isopropanol mobile phase to resolve enantiomers. Retention time comparisons against known standards validate purity .
- NMR Spectroscopy : - and -NMR confirm structural integrity, while NOESY/ROESY experiments assess spatial arrangement of substituents (e.g., chloropyridine orientation).
- Polarimetry : Specific rotation measurements ([α]) should align with literature values for (S)-configured amino acids (e.g., typically negative rotations for L-enantiomers) .
Q. How does the dihydrochloride salt form enhance solubility and stability compared to the free base?
- Methodological Answer : The dihydrochloride salt improves aqueous solubility (>50 mg/mL in water vs. <5 mg/mL for the free base) due to ionic interactions with polar solvents. Stability is enhanced via:
- Reduced hygroscopicity : Salt formation minimizes water absorption, preventing hydrolysis of the chloropyridine group.
- pH buffering : The HCl counterions stabilize the compound in acidic to neutral conditions (pH 2–7), critical for biological assays .
Advanced Research Questions
Q. What strategies are employed to resolve contradictory data in enzyme inhibition assays involving this compound?
- Methodological Answer : Contradictions in IC values may arise from assay conditions (e.g., pH, cofactors) or enzyme isoforms. Mitigation strategies include:
- Standardized buffer systems : Use Tris-HCl (pH 7.4) with 1 mM Mg to mimic physiological conditions.
- Orthogonal assays : Validate results via fluorescence polarization (binding affinity) and kinetic studies (K) to distinguish competitive vs. non-competitive inhibition.
- Structural analysis : Co-crystallization or molecular docking (e.g., AutoDock Vina) identifies binding site interactions, clarifying discrepancies between in vitro and cellular data .
Q. How can computational modeling predict the interaction of this compound with neuronal receptors?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model ligand-receptor dynamics (e.g., GABA or NMDA receptors). Key parameters include binding free energy (MM-PBSA) and hydrogen-bond occupancy.
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict nucleophilic attack sites on the chloropyridine ring.
- QSAR Models : Corrogate substituent effects (e.g., chlorine vs. fluorine) on receptor affinity using descriptors like logP and polar surface area .
Q. What are the challenges in scaling up the synthesis while maintaining enantiomeric excess (ee)?
- Methodological Answer : Scaling introduces racemization risks during high-temperature or prolonged reactions. Solutions include:
- Low-temperature coupling : Use microwave-assisted synthesis (50–80°C) to reduce epimerization.
- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers, achieving >99% ee.
- In-line analytics : PAT tools (e.g., FTIR or Raman spectroscopy) monitor ee in real-time during crystallization .
Notes
- Avoided consumer/commercial content per guidelines.
- Citations prioritize peer-reviewed methodologies (e.g., PubChem, synthesis protocols).
- Advanced questions integrate multi-disciplinary approaches (e.g., computational + experimental validation).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
